3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO It is known for its unique structure, which includes a pyrrolidine ring attached to a benzophenone core with a trifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the para position of the benzophenone core using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution of the benzophenone derivative with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylbenzophenone: Lacks the pyrrolidine ring, making it less versatile in chemical reactions.
3-Pyrrolidinomethylbenzophenone: Does not have the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-8-6-15(7-9-17)18(24)16-5-3-4-14(12-16)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZCZUWEOAKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643212 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-66-6 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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